molecular formula C20H22F3N5O3S B10836873 [(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol

[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol

Cat. No. B10836873
M. Wt: 469.5 g/mol
InChI Key: CABUZECPUSGGRX-KRWDZBQOSA-N
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Description

The compound US9006244, E2b is a small molecular drug known for its role as a liver X receptor modulator. Liver X receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. This compound has shown potential in modulating these receptors, making it a candidate for therapeutic applications in diseases related to lipid metabolism and inflammation .

Preparation Methods

The preparation of US9006244, E2b involves several synthetic routes and reaction conditions. One common method includes the use of aminopyrimidine mesylate as a starting material. The synthetic process involves multiple steps, including the formation of intermediates and their subsequent reactions to yield the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations .

In industrial production, the synthesis of US9006244, E2b is scaled up to meet the demand for research and therapeutic applications. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

US9006244, E2b undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.

Scientific Research Applications

US9006244, E2b has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the modulation of liver X receptors and their role in lipid metabolism and inflammation. In biology, it serves as a probe to investigate the molecular mechanisms underlying these processes .

In medicine, US9006244, E2b is being explored for its potential therapeutic applications in treating diseases such as atherosclerosis, diabetes, and inflammatory disorders. Its ability to modulate liver X receptors makes it a promising candidate for drug development in these areas .

In industry, the compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry. Its well-characterized properties and known mechanisms of action make it a valuable tool for quality control and method development .

Mechanism of Action

The mechanism of action of US9006244, E2b involves its interaction with liver X receptors. These receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. By binding to these receptors, US9006244, E2b modulates their activity, leading to changes in gene expression and subsequent physiological effects .

The molecular targets of US9006244, E2b include liver X receptor alpha and liver X receptor beta. These receptors are expressed in various tissues, including the liver, adipose tissue, and macrophages. The compound’s modulation of these receptors affects lipid metabolism, cholesterol homeostasis, and inflammatory responses .

properties

Molecular Formula

C20H22F3N5O3S

Molecular Weight

469.5 g/mol

IUPAC Name

[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol

InChI

InChI=1S/C20H22F3N5O3S/c1-11(2)17-18-25-13-8-12(10-29)15(32(3,30)31)9-14(13)27(18)6-7-28(17)19-24-5-4-16(26-19)20(21,22)23/h4-5,8-9,11,17,29H,6-7,10H2,1-3H3/t17-/m0/s1

InChI Key

CABUZECPUSGGRX-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@H]1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C(=C3)CO)S(=O)(=O)C

Canonical SMILES

CC(C)C1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C(=C3)CO)S(=O)(=O)C

Origin of Product

United States

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